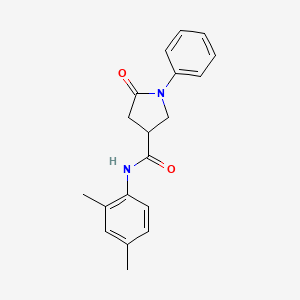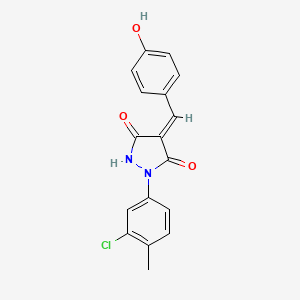
N-(2,4-dimethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dimethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves complex reactions. For instance, the preparation of polyamides through direct polycondensation reactions involving carboxylic acid derivatives and aromatic diamines is a common synthetic approach. These reactions typically occur in mediums like N-methyl-2-pyrrolidone with catalysts such as triphenyl phosphite and pyridine, yielding polymers with inherent viscosities indicative of their molecular weight (Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal important intermolecular interactions that significantly influence the compound's crystalline structure and stability. The presence of intramolecular hydrogen bonding, for example, can impact the planarity and stacking energy of the molecules, affecting their overall molecular conformation (Malone et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can be diverse, ranging from cyclization reactions, such as Knorr reactions for pyrrole derivatives, to complex polycondensation reactions for polyamide synthesis. These reactions highlight the compound's reactivity and potential for creating a wide array of chemical structures with varying properties (Hublikar et al., 2019).
Physical Properties Analysis
The physical properties of this compound and its derivatives are characterized by their solubility, crystallinity, and thermal stability. Polymers derived from similar compounds exhibit amorphous characteristics, high solubility in polar solvents, and significant thermal stability, with glass transition temperatures and decomposition points providing insight into their material properties (Yang & Lin, 1994).
Mecanismo De Acción
Target of Action
The compound N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as Oprea1_193248, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .
Mode of Action
Oprea1_193248 acts as an agonist to its primary targets. It interacts with the alpha-adrenergic system and octopamine receptors, leading to their activation . This interaction inhibits the synthesis of monoamine oxidases and prostaglandins . The inhibition of these enzymes and compounds results in overexcitation, which can lead to paralysis and death in insects .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . The inhibition of prostaglandin synthesis disrupts the production of these lipid compounds, which play key roles in inflammation, blood flow, and the formation of blood clots .
Pharmacokinetics
It is known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation
Result of Action
The molecular and cellular effects of Oprea1_193248’s action are primarily due to its interaction with its targets and the resulting changes in biochemical pathways. The overexcitation caused by the compound can lead to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite or tick infestation of dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oprea1_193248. For example, the compound’s effectiveness can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of light
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-17(14(2)10-13)20-19(23)15-11-18(22)21(12-15)16-6-4-3-5-7-16/h3-10,15H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOURDOCVDXWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B5066140.png)
![N-{1-[1-(4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5066144.png)
![N,N-diethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5066152.png)
![N-allyl-N'-[2-(2-chlorophenoxy)ethyl]ethanediamide](/img/structure/B5066167.png)
![2-(4-methoxyphenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5066169.png)
![1-(2,3-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5066171.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5066182.png)
amine oxalate](/img/structure/B5066186.png)
![5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5066202.png)
![methyl 4-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}benzoate](/img/structure/B5066212.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)
